molecular formula C15H18N2O6S B2861496 N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3,5-dimethylisoxazole-4-sulfonamide CAS No. 1421443-06-2

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3,5-dimethylisoxazole-4-sulfonamide

Cat. No. B2861496
CAS RN: 1421443-06-2
M. Wt: 354.38
InChI Key: DZPUBWLSCLIQFF-UHFFFAOYSA-N
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Description

The compound “N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3,5-dimethylisoxazole-4-sulfonamide” is a derivative of benzo[d][1,3]dioxol-5-yl, which is a key component in many potent drugs . The benzo[d][1,3]dioxol-5-yl group has been found in potent cyclooxygenase inhibitors, anti-convulsant, antioxidants, anti-inflammatory agents, analgesic, anti-microbial, anti-tubercular, antiviral, schistosomiasis, anti-platelet and anti-tumoral activities .


Synthesis Analysis

The synthesis of benzo[d][1,3]dioxol-5-yl derivatives often involves the use of computer-aided drug discovery approaches . A series of N-(benzo[d][1,3]dioxol-5-yl)-2-(one-benzylthio) acetamides were designed and synthesized . The Schiff base method is also commonly used for the synthesis of organic NLO materials .


Molecular Structure Analysis

The molecular structure of benzo[d][1,3]dioxol-5-yl derivatives can be determined using various techniques such as Single-Crystal X-ray Diffraction (SCXRD), FT-IR, FT-Raman, UV–Visible, proton (1H) and carbon (13C) NMR . The structure can also be resolved by determining the functional groups from FT-IR and FT-Raman spectra .


Chemical Reactions Analysis

The chemical reactions involving benzo[d][1,3]dioxol-5-yl derivatives are often studied using various spectroscopic techniques and density functional theory calculations . The HOMO–LUMO energy gap can establish the charge transition contained by the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzo[d][1,3]dioxol-5-yl derivatives can be predicted using various in silico tools . These tools can calculate various molecular properties relevant to drug motifs which includes the prediction of ADME properties, BBB penetration and solubility .

Scientific Research Applications

Plant Growth Regulation

This compound has been studied for its potential as an auxin receptor agonist , which can significantly promote root growth in plants like Arabidopsis thaliana and Oryza sativa. It enhances root-related signaling responses, which could be beneficial for increasing crop yields .

Medicinal Chemistry

In medicinal applications, derivatives of this compound have been explored for their cyclooxygenase inhibitory properties, which are important in the treatment of inflammation and pain. Additionally, they have been investigated for antioxidant, anti-convulsant, and anti-tumoral activities .

Agriculture

The compound’s derivatives have shown promise in agriculture, particularly as phytohormone derivatives that act as plant growth regulators. This could lead to the development of crops with improved root systems for better nutrient uptake .

Biotechnology

In biotechnology, the compound’s derivatives are used to design more potent drugs through Quantitative Structure-Activity Relationship (QSAR) studies. These studies help in predicting the molecular properties and drug-likeness of new compounds .

Environmental Science

While specific environmental applications of this compound were not directly found, its derivatives’ properties such as bioavailability and solubility are important factors in environmental toxicity studies and the development of eco-friendly agrochemicals .

Chemical Synthesis

The compound and its derivatives are valuable in chemical synthesis, particularly in the creation of nonlinear optical (NLO) materials . These materials have applications in photonics and optoelectronics, which are crucial for developing advanced technologies .

Anticancer Research

Recent studies have focused on synthesizing derivatives of this compound to evaluate their anticancer activity . These derivatives have been tested against various cancer cell lines, indicating their potential use in cancer treatment .

Flavoring Substance

Although not directly related to the compound , similar structures have been synthesized to be used as flavoring substances in food, highlighting the versatility of this chemical scaffold in different applications .

properties

IUPAC Name

N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O6S/c1-9-15(10(2)23-17-9)24(19,20)16-6-5-12(18)11-3-4-13-14(7-11)22-8-21-13/h3-4,7,12,16,18H,5-6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZPUBWLSCLIQFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NCCC(C2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3,5-dimethylisoxazole-4-sulfonamide

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